molecular formula C7H10ClF2N3O B8268256 (R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride

(R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B8268256
M. Wt: 225.62 g/mol
InChI Key: FWEDQWSJHMMMGQ-NUBCRITNSA-N
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Description

®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with difluoro and glycyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the difluoromethylation process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of supercritical fluids and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated reagents, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols .

Scientific Research Applications

®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride lies in its difluoro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .

Biological Activity

(R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride, also known by its CAS number 1448440-51-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}ClF2_2N3_3O
  • Molecular Weight : 225.62 g/mol
  • InChI Key : FWEDQWSJHMMMGQ-JEDNCBNOSA-N
  • Purity : Typically available at 95% purity in commercial preparations .

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The difluoropyrrolidine moiety is believed to enhance binding affinity and selectivity towards these targets.

Anticancer Activity

Recent studies have evaluated the compound's efficacy against various cancer cell lines. One notable study demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of this compound. A study conducted on neuronal cell cultures showed that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions induced by glutamate . This suggests potential applications in neurodegenerative diseases.

Toxicological Profile

While exploring the biological activity, it is also crucial to consider the safety profile of this compound. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models. However, further studies are warranted to fully elucidate its long-term safety and potential side effects .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnticancer (MCF-7 cells)
Neuroprotective
Minimal toxicity at therapeutic doses

Properties

IUPAC Name

(2R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O.ClH/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;/h5H,1,3-4,11H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEDQWSJHMMMGQ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC1(F)F)C(=O)CN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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